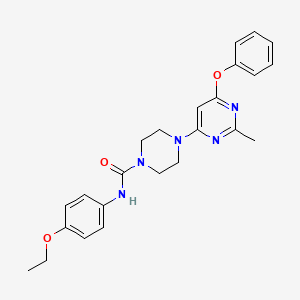![molecular formula C14H17ClN2O B2713730 N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide](/img/structure/B2713730.png)
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PNU-282987 S enantiomer free base involves the preparation of quinuclidine benzamides, which are then resolved into their enantiomers . The specific reaction conditions and reagents used in the synthesis are typically proprietary and may vary between different research groups .
Industrial Production Methods: : Industrial production methods for PNU-282987 S enantiomer free base are not widely published, as this compound is primarily used for research purposes .
Chemical Reactions Analysis
Types of Reactions: : PNU-282987 S enantiomer free base primarily undergoes reactions typical of quinuclidine derivatives, including nucleophilic substitution and oxidation .
Common Reagents and Conditions: : Common reagents used in the reactions of PNU-282987 S enantiomer free base include strong bases for deprotonation and oxidizing agents for oxidation reactions .
Major Products: : The major products formed from these reactions are typically other quinuclidine derivatives, which may have different biological activities .
Scientific Research Applications
Chemistry: : In chemistry, PNU-282987 S enantiomer free base is used to study the structure-activity relationships of quinuclidine derivatives .
Biology: : In biology, this compound is used to investigate the role of α7 nicotinic acetylcholine receptors in various physiological processes .
Medicine: : In medicine, PNU-282987 S enantiomer free base is used in preclinical studies to explore its potential therapeutic effects on neurological disorders .
Industry: : While its industrial applications are limited, PNU-282987 S enantiomer free base is used in the development of new pharmacological agents targeting α7 nAChR .
Mechanism of Action
PNU-282987 S enantiomer free base exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor . This activation leads to the opening of ion channels, allowing the flow of cations such as calcium and sodium into the cell . This process is involved in various cellular signaling pathways and can influence neurotransmitter release, gene expression, and cell survival .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other α7 nAChR agonists such as PNU-282987 free base and (S)-PNU-282987 hydrochloride .
Uniqueness: : The S-enantiomer of PNU-282987 is unique in its higher selectivity and potency for the α7 nAChR compared to its racemic mixture . This makes it a valuable tool for studying the specific effects of α7 nAChR activation .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKJONDRAUFDD-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide](/img/structure/B2713651.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2713652.png)

![3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2713656.png)

![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2713658.png)
![Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2713659.png)

![2-Chloro-N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]propanamide](/img/structure/B2713662.png)
![ethyl 1-(4-chlorophenyl)-4-[(2-furylmethyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713663.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713665.png)
amine](/img/structure/B2713669.png)
